Ethyl 10-bromoundecanoate

Description

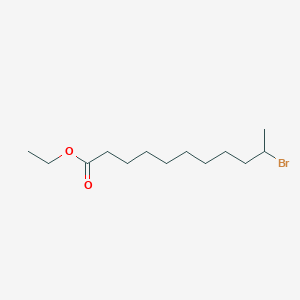

Ethyl 10-bromodecanoate (CAS 55099-31-5) is a brominated fatty acid ester with the molecular formula C₁₂H₂₃BrO₂ and a molar mass of 279.21 g/mol. It is characterized as an oily liquid with a density of 1.14 g/cm³, a boiling point of 134°C at 3 mmHg, and a refractive index range of 1.460–1.464 . The compound is primarily utilized as a research intermediate in organic synthesis, particularly in alkylation or polymerization reactions. Safety protocols highlight its classification as a Category 2 skin and eye irritant, necessitating protective equipment and proper ventilation during handling .

Properties

Molecular Formula |

C13H25BrO2 |

|---|---|

Molecular Weight |

293.24 g/mol |

IUPAC Name |

ethyl 10-bromoundecanoate |

InChI |

InChI=1S/C13H25BrO2/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h12H,3-11H2,1-2H3 |

InChI Key |

DASLZCOEVBGKPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(C)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles like amines, alkoxides, or iodide ions. Key reactions include:

Iodide substitution

Ethyl 10-bromoundecanoate reacts with sodium iodide in acetone to form ethyl 10-iodoundecanoate. This proceeds via an Sₙ2 mechanism, as shown in analogous reactions with ethyl 10-bromodecanoate .

Conditions :

Alkoxy substitution

Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, producing ethyl 10-methoxyundecanoate .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Basic hydrolysis | 15% NaOH, reflux | 10-Bromoundecanoic acid | ~95% |

| Acidic hydrolysis | HCl (10%), boiling | 10-Bromoundecanoic acid | ~90% |

Hydrolysis is critical for subsequent reactions of the free acid, such as cyclization or electrolysis .

Cyclization Reactions

After hydrolysis to 10-bromoundecanoic acid, cyclization forms lactones:

Conditions :

-

Potassium carbonate in methyl ethyl ketone

-

Temperature: 80–85°C

This reaction produces an 11-membered lactone, leveraging the bromine’s leaving-group ability.

Electrolysis

The free acid (post-hydrolysis) undergoes Kolbe electrolysis:

| Temperature | Current Density | Major Product | Yield |

|---|---|---|---|

| 50°C | Low | 1,20-Dibromoeicosane | 54–71% |

| 65°C | High | Mthis compound* | 60% |

*Requires transesterification with methanol during electrolysis .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents:

Reagents :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Temperature: 0°C to room temperature

Product : 10-Bromoundecanol

Yield : ~85% (estimated from analogous LiAlH₄ reductions)

Elimination Reactions

Under basic conditions, dehydrohalogenation forms alkenes:

Conditions :

-

Ethanolic potassium hydroxide (6–30%)

-

Temperature: Reflux

Product : 9-Undecenoic acid (via β-elimination)

Yield : 57–93% (dependent on base strength)

Transesterification

The ethyl ester group exchanges with other alcohols:

Example :

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key properties of Ethyl 10-bromodecanoate and its analogs:

Key Comparative Analysis

Chain Length and Substituent Position

- Ethyl 10-bromodecanoate (10-carbon chain, bromine at position 10) vs. Ethyl 11-bromoundecanoate (11-carbon chain, bromine at terminal position): The longer carbon chain in Ethyl 11-bromoundecanoate increases its molecular weight by ~14 g/mol, which may elevate its boiling point and reduce volatility compared to Ethyl 10-bromodecanoate . Terminal bromination in the undecanoate derivative could enhance its utility in synthesizing ω-functionalized polymers.

Functional Group Reactivity

- Bromo vs. Chloro/Ketone Groups: Ethyl 10-bromodecanoate’s bromine atom is more polarizable than chlorine in Ethyl 10-chloro-10-oxodecanoate, making it more reactive in SN2 substitutions or radical reactions. The latter’s ketone group (C=O) introduces electrophilic reactivity, enabling condensation or nucleophilic addition reactions .

- Unsaturation in Ethyl 10-undecenoate: The C-10 double bond in Ethyl 10-undecenoate allows for addition reactions (e.g., hydrogenation, epoxidation), distinguishing it from saturated bromoesters. This property makes it valuable in flavor/fragrance industries, as noted by JECFA/FCC standards .

Ester Group Variations

- Ethyl vs. Methyl Esters: Methyl 10-bromodecanoate has a shorter ester chain, reducing its molecular weight by ~14 g/mol compared to the ethyl analog. Methyl esters generally exhibit lower boiling points and altered solubility profiles, which may influence their selection in solvent-dependent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.